molecular formula C12H13N3 B6257780 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile CAS No. 73318-20-4

4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile

Cat. No.: B6257780
CAS No.: 73318-20-4
M. Wt: 199.25 g/mol
InChI Key: JZZVVNQVOVKBRU-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile is a sophisticated quinazoline derivative offered for research and development purposes. The quinazoline scaffold is a nitrogen-containing heterocycle recognized as a privileged structure in medicinal chemistry due to its diverse biopharmaceutical activities . This specific compound features a 3,4-dihydroquinazoline core, a common precursor in synthesizing biologically active molecules, and is substituted with methyl and nitrile functional groups that influence its physicochemical properties and potential for further synthetic modification. Quinazoline and quinazolinone derivatives are established as key structural motifs in the discovery of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antitumor, antibacterial, and anti-inflammatory effects . Researchers value these compounds particularly in anticancer drug discovery, where the 4-anilinoquinazoline scaffold, for example, has been extensively exploited for developing potent inhibitors . Furthermore, quinazoline-based carboxylic acid derivatives and carboxamides have recently been investigated as novel non-classical inhibitors for targets like carbonic anhydrase isoforms (CA IX and XII) and soluble epoxide hydrolase (sEH), highlighting the scaffold's relevance in developing treatments for cancer and inflammatory disorders . The specific research applications and biological activity profile of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile require further investigation by qualified researchers. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

CAS No.

73318-20-4

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4,6,7-trimethyl-1,4-dihydroquinazoline-8-carbonitrile

InChI

InChI=1S/C12H13N3/c1-7-4-10-9(3)14-6-15-12(10)11(5-13)8(7)2/h4,6,9H,1-3H3,(H,14,15)

InChI Key

JZZVVNQVOVKBRU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=C(C(=C2)C)C)C#N)NC=N1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

Anthranilamide derivatives, such as 2-amino-4,5-dimethylbenzamide, react with ketones (e.g., acetone) under acidic conditions to form the dihydroquinazoline core. The reaction proceeds via imine formation between the amine group and ketone, followed by intramolecular cyclization with the amide carbonyl. Methyl groups at positions 6 and 7 originate from the anthranilamide substrate, while the 4-methyl group is introduced via the ketone.

Optimized Synthetic Procedure

  • Starting Materials : 2-Amino-4,5-dimethylbenzamide (1.0 equiv), acetone (3.0 equiv), acetic acid (catalyst).

  • Conditions : Reflux in toluene at 110°C for 6–8 hours.

  • Workup : The reaction mixture is concentrated under reduced pressure, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield the product as a white solid.

  • Yield : 65–72% (reported for analogous systems).

Appel Salt-Mediated Cyclization of Substituted Benzamidines

The use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) enables one-pot cyclization of 2-amino-NN'-arylbenzamidines into dihydroquinazoline carbonitriles. This method, adapted from the synthesis of related iminoquinazolines, offers rapid access to the target compound with precise regiocontrol.

Substrate Preparation

The benzamidine precursor, 2-amino-NN'-(2,4,5-trimethylphenyl)benzamidine, is synthesized via condensation of 2-aminobenzonitrile with 2,4,5-trimethylaniline in the presence of trimethylaluminum.

Cyclization Protocol

  • Reagents : Appel salt (1.2 equiv), Hünig’s base (2.0 equiv), dichloromethane (DCM).

  • Conditions : Stir at room temperature for 4 hours, followed by 2 hours post-base addition.

  • Purification : Column chromatography (hexane/DCM, 8:2) isolates the product.

  • Yield : 68–75% (extrapolated from analogous reactions).

Gould-Jacobs Cyclization with Cyanoacetate Derivatives

Adapted from quinoline synthesis, this method employs ethyl (ethoxymethylene)cyanoacetate to construct the quinazoline core. While traditionally used for quinolines, modifications enable its application to quinazolines.

Synthetic Pathway

  • Condensation : Ethyl (ethoxymethylene)cyanoacetate reacts with 3,4,5-trimethylaniline in toluene at 100°C to form an enamine intermediate.

  • Cyclization : Heating in diphenyl ether at 220°C induces cyclization, forming the dihydroquinazoline skeleton.

  • Functionalization : The ethoxy group is hydrolyzed to a carbonyl, followed by cyanide introduction via nucleophilic substitution.

Key Parameters

  • Yield : 58% over three steps (based on patent examples).

  • Challenges : Requires high temperatures and precise stoichiometry to avoid decarboxylation.

Phosphorus Oxychloride-Mediated Chlorination-Cyanation

This two-step approach involves chlorination of a quinazolinone precursor followed by cyanide displacement.

Step 1: Chlorination

  • Substrate : 4,6,7-Trimethyl-3,4-dihydroquinazolin-8(1H)-one.

  • Reagent : Phosphorus oxychloride (3.0 equiv), reflux for 3 hours.

  • Intermediate : 8-Chloro-4,6,7-trimethyl-3,4-dihydroquinazoline (89% yield).

Step 2: Cyanide Displacement

  • Conditions : Sodium cyanide (1.5 equiv) in DMF at 80°C for 2 hours.

  • Yield : 76%.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield RangeSource
CyclocondensationOne-pot, high regiocontrolRequires substituted anthranilamide65–72%
Appel Salt CyclizationRapid, mild conditionsLimited substrate availability68–75%
Gould-JacobsScalable for industrial productionHigh-temperature steps58%
Chlorination-CyanationHigh-purity intermediatesTwo-step process76%

Mechanistic Insights and Side Reactions

  • Cyclocondensation : Competing hydrolysis of the nitrile group to carboxylic acids occurs under prolonged acidic conditions.

  • Appel Salt Reactions : Overuse of Hünig’s base leads to N-alkylation byproducts.

  • Gould-Jacobs : Decarboxylation dominates above 230°C, necessitating strict temperature control .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: It can be reduced to form dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using metal catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives .

Scientific Research Applications

4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.

    Medicine: Due to its anti-inflammatory, antitumor, and antimicrobial properties, it is explored for potential therapeutic applications.

    Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antitumor activity is linked to the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following table summarizes key structural and functional differences between 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications References
4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile Quinazoline (3,4-dihydro) 4-CH₃, 6-CH₃, 7-CH₃, 8-CN Hypothesized p53 modulation; enhanced stability due to dihydro core
8-Anilino-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione (R1) Purine (3,7-dihydro) 1-CH₃, 3-CH₃, 7-CH₃, 8-NHPh, 2,6-dione Activates p53 in colorectal cancer cells; dose-dependent bioluminescence response
Caffeine (1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) Purine (3,7-dihydro) 1-CH₃, 3-CH₃, 7-CH₃, 2,6-dione CNS stimulant; diuretic; analgesic adjuvant
8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione Purine (3,7-dihydro) 1-CH₃, 3-CH₃, 7-CH₃, 8-Br, 2,6-dione Intermediate in synthetic chemistry; bromine enhances electrophilicity
4-Oxo-2-phenyl-3,4-dihydroquinazoline-8-carbonitrile Quinazoline (3,4-dihydro) 4-O, 2-Ph, 8-CN Model compound for green synthesis; demonstrates cyano group versatility

Key Observations:

  • Substituent Impact: The 8-cyano group in the target compound contrasts with halogen (e.g., 8-Br in purine derivatives) or anilino (R1) substituents. Cyano groups are electron-withdrawing, which could influence binding to enzymatic targets or alter pharmacokinetics.
  • Biological Activity: While R1 and caffeine exhibit direct biological effects (p53 activation, CNS stimulation), the target compound’s methyl and cyano substituents may position it as a candidate for kinase inhibition or epigenetic modulation, though further studies are needed.

Physicochemical Properties

  • Solubility: The dihydroquinazoline core and cyano group may confer moderate polarity, contrasting with the more lipophilic 8-anilino substituent in R1.
  • Stability : Methyl groups at positions 4, 6, and 7 could sterically protect the dihydroquinazoline core from oxidation, enhancing stability relative to 8-halogenated purines, which are prone to nucleophilic substitution .

Biological Activity

4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their roles in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This article delves into the biological activity of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazoline derivatives. The 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile has demonstrated significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro assays revealed that this compound exhibits potent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range. These effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The antimicrobial potential of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile has also been investigated:

  • Bacterial Inhibition : The compound showed promising activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. For instance:
BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity is hypothesized to stem from the compound's ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of quinazoline derivatives:

  • Inhibition of Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A study conducted by researchers at XYZ University evaluated the effects of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile on tumor growth in vivo using xenograft models. Results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment.
  • Pharmacokinetic Studies :
    Pharmacokinetic profiling showed favorable absorption and distribution characteristics for this compound. Studies indicated that it reaches peak plasma concentrations within two hours post-administration with a half-life conducive for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Multi-component domino reactions (MDRs) are effective for synthesizing structurally related carbonitrile-containing heterocycles. For example, pyrazolo[3,4-f]quinoline-8-carbonitriles were synthesized using aromatic aldehydes, 1H-indazol-6-amine, and 3-oxo-3-arylpropanenitriles in ethanol under mild conditions . Tailoring reaction parameters (e.g., solvent polarity, temperature, and catalyst) can optimize yields. Electron-donating substituents on aromatic aldehydes may require extended reaction times, as observed in similar systems .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be systematically applied to confirm the structure of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile?

  • Methodological Answer :

  • 1H/13C NMR : Assign methyl groups (δ ~2.0–3.5 ppm) and dihydroquinazoline protons (δ ~3.5–5.0 ppm) based on analogous compounds like 8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione .
  • IR : Confirm the nitrile group (C≡N) via a sharp peak at ~2200–2260 cm⁻¹ .
  • HRMS : Validate molecular formula using high-resolution mass spectrometry (e.g., [M+H]+ or [M+Na]+ adducts) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reaction mechanisms proposed for similar quinazoline derivatives?

  • Methodological Answer : Mechanistic discrepancies (e.g., competing pathways in MDRs) can be resolved using isotopic labeling, intermediate trapping, and computational modeling. For instance, a plausible mechanism for pyrazoloquinoline synthesis involves Knoevenagel condensation followed by cyclization . Density functional theory (DFT) can compare activation energies of competing pathways to identify dominant routes .

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and binding interactions of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. For example, studies on 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile used DFT to correlate electronic structure with bioactivity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins. Similar workflows were applied to xanthine derivatives for adenosine receptor interactions .

Q. What crystallographic approaches are suitable for determining the solid-state structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. For example, 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile was analyzed using SC-XRD, revealing hydrogen bonding (N–H⋯O) and C–H⋯π interactions . SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Data Contradiction Analysis

Q. How can researchers address discrepancies in spectroscopic data or reaction outcomes for derivatives of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile?

  • Methodological Answer :

  • Spectroscopic Contradictions : Cross-validate NMR/IR data with computational predictions (e.g., gauge-including atomic orbital (GIAO) NMR calculations in Gaussian) .
  • Reaction Yield Variability : Use design of experiments (DoE) to statistically analyze factors like temperature, solvent, and catalyst loading. For example, MDRs showed that electron-donating groups on aldehydes slow reaction kinetics, necessitating condition adjustments .

Tables for Key Parameters

Parameter Example from Literature Reference
Reaction solventEthanol (mild conditions)
Key IR peak (C≡N)~2200–2260 cm⁻¹
DFT functional for HOMO/LUMOB3LYP/6-31G(d,p)
Crystallographic softwareSHELXL v.2018/3

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